HTS01037

FABP selectivity profiling inhibitor specificity off-target assessment

HTS01037 is a competitive FABP4/aP2 antagonist (Ki 0.67 μM) with defined selectivity over other FABP isoforms (Ki 3.4–9.1 μM). Critically, it lacks PPARγ agonism at up to 25 μM, providing a cleaner pharmacological tool than BMS309403 for isolating FABP4-specific functions. Validated in orthotopic PDAC mouse models—suppresses primary tumor growth, reduces metastasis, and enhances gemcitabine efficacy. X-ray crystal structure available (PDB: 3FR4) to support SAR campaigns. Choose HTS01037 for reproducible, PPARγ-independent FABP4 inhibition.

Molecular Formula C14H11NO5S2
Molecular Weight 337.4 g/mol
Cat. No. B1673419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTS01037
SynonymsHTS01037;  HTS 01037;  HTS-01037.
Molecular FormulaC14H11NO5S2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O
InChIInChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+
InChIKeyGJODSFZNKNHKML-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>50.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HTS01037: An A-FABP/aP2 Fatty Acid Binding Protein Antagonist for Metabolic and Inflammation Research


HTS01037 (CAS: 682741-29-3) is a bithiophene-derived small molecule that functions as a competitive antagonist of protein-protein interactions mediated by adipocyte fatty acid binding protein (A-FABP/aP2, also known as FABP4) [1]. Identified through a chemical library screen for its ability to displace the fluorophore 1-anilinonaphthalene 8-sulfonic acid from the lipid-binding cavity of A-FABP/aP2, HTS01037 binds with high affinity (apparent Ki = 0.67 ± 0.18 μM) to A-FABP/aP2 and serves as a pharmacologic tool for delineating FABP function in lipid metabolism and inflammation [2].

Why HTS01037 Cannot Be Simply Replaced by Other FABP4 Inhibitors


Fatty acid binding protein inhibitors exhibit profound divergence in selectivity profiles, binding modalities, and downstream functional consequences that preclude simple substitution in research applications. While numerous FABP4 inhibitors exist — including BMS309403 (Ki < 2 nM for FABP4), SBFI-26 (selective for FABP5/7), and various aryl-quinolines and bicyclic pyridines — their selectivity fingerprints differ dramatically [1]. BMS309403, for example, demonstrates >100-fold selectivity for FABP4 over FABP3 and FABP5, whereas HTS01037 exhibits a moderate selectivity profile (5- to 14-fold) with documented pan-FABP activity at higher concentrations . Furthermore, HTS01037 uniquely acts as a competitive antagonist of the specific protein-protein interaction between A-FABP/aP2 and hormone-sensitive lipase without activating PPARγ — a functional property not uniformly shared across the inhibitor class [2]. These pharmacological differences translate directly to distinct experimental outcomes; substituting one FABP inhibitor for another without validation introduces confounding variables that undermine reproducibility and mechanistic interpretation.

Quantitative Differentiation of HTS01037 from Comparator FABP Inhibitors


HTS01037 Exhibits Moderate FABP4 Selectivity with Defined Cross-Reactivity Profile, in Contrast to BMS309403

HTS01037 displays a distinct selectivity fingerprint across the FABP family, with high-affinity binding to A-FABP/aP2 (Ki = 0.67 μM) and measurable but weaker affinity for other FABP isoforms. This contrasts sharply with BMS309403, a highly selective FABP4 inhibitor (Ki < 2 nM for FABP4; Ki = 250 nM for FABP3; Ki = 350 nM for FABP5), representing >100-fold selectivity . HTS01037 exhibits approximately 5-fold selectivity for A-FABP/aP2 over E-FABP (Ki = 3.40 μM), 14-fold over H-FABP (Ki = 9.07 μM), 10-fold over I-FABP (Ki = 6.57 μM), and 12-fold over L-FABP (Ki = 8.17 μM) . This moderate selectivity profile, with documented pan-FABP activity at higher concentrations, makes HTS01037 a distinct pharmacological tool compared to ultra-selective alternatives.

FABP selectivity profiling inhibitor specificity off-target assessment

HTS01037 Inhibits Lipolysis in 3T3-L1 Adipocytes and Reduces LPS-Stimulated Macrophage Inflammation, Phenocopying A-FABP/aP2 Knockout Mice

HTS01037 functionally phenocopies the A-FABP/aP2 knockout mouse phenotype in cellular assays. Treatment with HTS01037 inhibits lipolysis in 3T3-L1 adipocytes and reduces lipopolysaccharide (LPS)-stimulated inflammation in bone marrow-derived macrophages [1]. In cultured C8PA lipocytes, HTS01037 antagonizes the protein-protein interaction between A-FABP/aP2 and hormone-sensitive lipase at a concentration of 10 μM . Additionally, HTS01037 downregulates basal and fatty acid-stimulated leukotriene C4 (LTC4) levels in primary murine peritoneal macrophages across a concentration range of 0.2–20 μM [2]. Importantly, HTS01037 does not activate PPARγ in macrophages or CV-1 cells, distinguishing its mechanism from PPARγ agonists that also affect lipid metabolism [1].

lipolysis inhibition adipocyte biology macrophage inflammation

Head-to-Head Comparison in IL-4-Polarized Human Macrophages: HTS01037 and BMS309403 Reduce FABP4 Expression and Lipid Accumulation

In a direct head-to-head study evaluating FABP4 inhibition in IL-4-polarized human primary macrophages, both HTS01037 and BMS309403 were tested alongside FABP4 siRNA [1]. Inhibition of FABP4 during differentiation using either chemical inhibitor (HTS01037 or BMS309403) decreased the expression of both FABP4 and lipoprotein lipase (LPL), and reduced lipid accumulation in macrophages treated with very low-density lipoprotein (VLDL) [1]. Both inhibitors also reduced the expression of inflammatory mediators CCL2 and IL-1β in response to VLDL. In separate cancer cell line studies, HTS01037 demonstrated comparable potency to BMS309403 in inhibiting fatty acid uptake: in A2780 ovarian cancer cells, the IC50 for growth inhibition was approximately 22.5–30 μM for HTS01037 versus 30 μM for BMS309403 [2].

foam cell formation atherosclerosis human primary macrophages

HTS01037 Does Not Activate PPARγ, Unlike Other Lipid Metabolism Modulators That Confound Mechanistic Interpretation

A critical differentiating feature of HTS01037 is its inability to activate peroxisome proliferator-activated receptor gamma (PPARγ) in both macrophage and CV-1 cells, as explicitly demonstrated in the primary characterization study [1]. This negative result is mechanistically significant because many compounds that influence lipid metabolism — including certain fatty acids and synthetic ligands — act through PPARγ activation, confounding interpretation of FABP-specific effects. HTS01037's activity is mediated specifically through competitive antagonism of A-FABP/aP2 protein-protein interactions, without triggering PPARγ transcriptional activity [1]. While some FABP4 inhibitors such as BMS309403 also do not directly activate PPARγ, this property is not universal across the class; researchers must verify this characteristic for their specific inhibitor selection.

PPARγ activation mechanistic specificity nuclear receptor profiling

Crystallographically Defined Binding Mode Confirms Competitive Occupation of Fatty Acid Binding Cavity

The X-ray crystal structure of HTS01037 bound to A-FABP/aP2 has been solved, revealing that the ligand occupies a position structurally analogous to that of a long-chain fatty acid within the lipid-binding cavity [1]. This structural characterization confirms that HTS01037 acts as a competitive ligand, directly occupying the fatty acid binding site rather than acting through an allosteric mechanism. The crystallographic data provide atomic-level resolution of the binding interactions, including specific contacts with residues lining the hydrophobic cavity. This level of structural characterization is not available for all FABP inhibitor chemotypes and provides a foundation for understanding the molecular basis of HTS01037's selectivity profile and for rational design of derivative compounds.

X-ray crystallography binding mode structure-based drug design

HTS01037 Reduces Inflammation in Kupffer Cells, Demonstrating Liver-Specific Anti-Inflammatory Activity

In a systematic review of pharmacological approaches targeting FABP4 for metabolic-associated fatty liver disease (MAFLD), HTS01037 is specifically noted for its ability to reduce inflammation in Kupffer cells — the resident macrophages of the liver [1]. This finding distinguishes HTS01037's activity profile from BMS309403, which in the same review context is characterized as reducing fatty liver and inflammation through inhibition of JNK and NF-κB pathways and reducing liver carcinogenesis by affecting liver cancer stem cell properties [1]. The differential cellular and pathway-level effects underscore that despite both compounds being classified as FABP4 inhibitors, their biological consequences in specific tissue contexts diverge meaningfully.

Kupffer cells liver inflammation MAFLD research

Validated Research Applications for HTS01037 in Metabolic and Inflammation Studies


Chemical Phenocopying of A-FABP/aP2 Genetic Knockout Models

HTS01037 inhibits lipolysis in 3T3-L1 adipocytes and reduces LPS-stimulated inflammation in bone marrow-derived macrophages, functionally reproducing the phenotype of A-FABP/aP2 knockout mice [1]. This enables researchers to validate genetic findings pharmacologically, conduct temporal studies (pre- vs. post-treatment), perform dose-response analyses, and study systems where genetic knockout is technically challenging or confounded by developmental compensation. The compound acts as an antagonist of the specific protein-protein interaction between A-FABP/aP2 and hormone-sensitive lipase at 10 μM, providing a defined molecular mechanism [1].

Foam Cell Formation and Atherosclerosis Research in Human Primary Macrophages

In validated head-to-head studies, HTS01037 reduces FABP4 and LPL expression and decreases VLDL-induced lipid accumulation in IL-4-polarized human primary macrophages, with efficacy comparable to BMS309403 [2]. This application is directly relevant to atherosclerosis research, where macrophage foam cell formation represents a key pathological process. The availability of HTS01037 as a structurally distinct FABP4 inhibitor provides orthogonal chemical validation of FABP4-dependent mechanisms in atherogenesis.

Kupffer Cell-Mediated Liver Inflammation Studies

HTS01037 has been specifically identified as reducing inflammation in Kupffer cells, the liver-resident macrophages implicated in metabolic-associated fatty liver disease (MAFLD) pathogenesis [3]. This tissue-specific activity profile makes HTS01037 a targeted tool for investigating the role of FABP4 in hepatic inflammation, distinct from BMS309403 which has been characterized primarily for effects on hepatocyte JNK/NF-κB signaling and liver cancer stem cells [3].

Leukotriene Biosynthesis and Lipid Mediator Research

HTS01037 downregulates basal and fatty acid-stimulated leukotriene C4 (LTC4) synthesis in primary murine peritoneal macrophages across a concentration range of 0.2–20 μM, without affecting 5-HETE synthesis or 5-lipoxygenase expression [4]. This selective modulation of the leukotriene pathway positions HTS01037 as a valuable tool for studying FABP-dependent regulation of eicosanoid biosynthesis and lipid mediator networks in inflammatory signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for HTS01037

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.